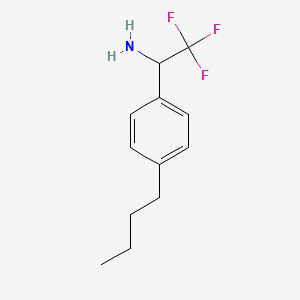![molecular formula C18H16N2S2 B12448972 N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound characterized by its unique structure, which includes a thiophene ring and an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 2-aminobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Research may focus on its mechanism of action and its effects on various biological pathways.
Industry
In the industrial sector, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-thienyl)-N-{2-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
- (E)-1-(3-methylthiophen-2-yl)-N-{2-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine
Uniqueness
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 5-methylthiophene moiety, which can influence its electronic properties and reactivity. This structural feature may confer distinct advantages in terms of stability and interaction with other molecules compared to similar compounds.
Eigenschaften
Molekularformel |
C18H16N2S2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-(5-methylthiophen-2-yl)-N-[2-[(5-methylthiophen-2-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C18H16N2S2/c1-13-7-9-15(21-13)11-19-17-5-3-4-6-18(17)20-12-16-10-8-14(2)22-16/h3-12H,1-2H3 |
InChI-Schlüssel |
ZFBFCMIJPAPZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2N=CC3=CC=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
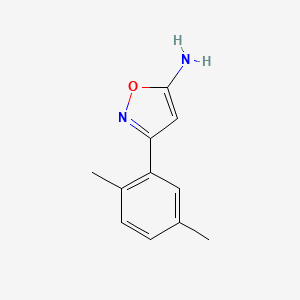
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
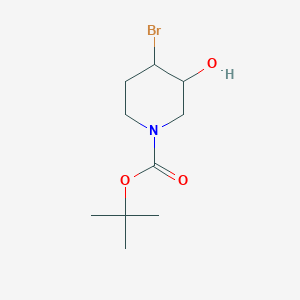
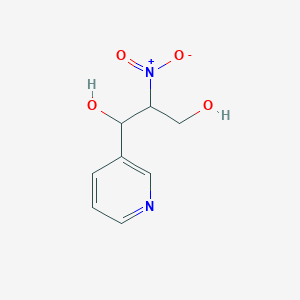
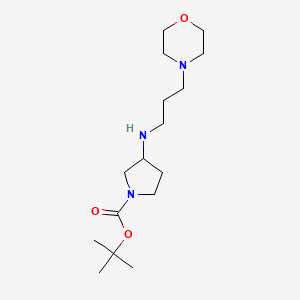
![N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448935.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline](/img/structure/B12448939.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)
![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
